Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate
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Overview
Description
Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a methyl ester group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with 4-isopropylpiperazine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: N-oxides of the piperazine ring
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating their signaling pathways.
Pathways Involved: The compound may influence pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate can be compared with other similar compounds, such as:
- Methyl 6-(4-methylpiperazin-1-yl)-2-methylnicotinate
- Methyl 6-(4-ethylpiperazin-1-yl)-2-methylnicotinate
- Methyl 6-(4-propylpiperazin-1-yl)-2-methylnicotinate
Uniqueness
The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which may influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H23N3O2 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)17-7-9-18(10-8-17)14-6-5-13(12(3)16-14)15(19)20-4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
JQFGMVQWJPBHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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